molecular formula C6H9NO2 B13508968 But-2-yn-1-ylglycine

But-2-yn-1-ylglycine

Cat. No.: B13508968
M. Wt: 127.14 g/mol
InChI Key: LPWAPYNAXSFRFK-UHFFFAOYSA-N
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Description

But-2-yn-1-ylglycine is an organic compound with the molecular formula C6H9NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of But-2-yn-1-ylglycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with 1-bromo-2-butyne in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The reaction proceeds under nitrogen atmosphere to prevent oxidation and is followed by purification steps such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: But-2-yn-1-ylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.

    Substitution: Nucleophiles like amines or thiols can react with the alkyne group in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

But-2-yn-1-ylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of But-2-yn-1-ylglycine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can act as an inhibitor or substrate for specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Propargylglycine: Another glycine derivative with a propargyl group instead of but-2-yn-1-yl.

    Allylglycine: Contains an allyl group instead of an alkyne.

    Phenylglycine: Features a phenyl group attached to the glycine backbone.

Uniqueness: But-2-yn-1-ylglycine is unique due to its alkyne functionality, which imparts distinct reactivity and applications compared to its analogs. The presence of the alkyne group allows for specific reactions such as click chemistry, which are not possible with other glycine derivatives .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(but-2-ynylamino)acetic acid

InChI

InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h7H,4-5H2,1H3,(H,8,9)

InChI Key

LPWAPYNAXSFRFK-UHFFFAOYSA-N

Canonical SMILES

CC#CCNCC(=O)O

Origin of Product

United States

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